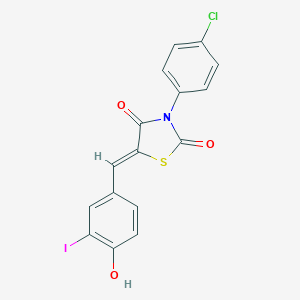
3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as BHPI, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications in various diseases. BHPI has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.
Mecanismo De Acción
BHPI exerts its therapeutic effects through multiple mechanisms of action. BHPI has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. BHPI also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism. BHPI has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
BHPI has been shown to have various biochemical and physiological effects on cells and tissues. BHPI has been shown to induce apoptosis, or programmed cell death, in cancer cells. BHPI has also been shown to improve insulin sensitivity and glucose uptake in cells. BHPI has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHPI has several advantages for lab experiments, including its stability and solubility in various solvents. BHPI is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, BHPI has some limitations for lab experiments, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for BHPI research, including further studies on its potential therapeutic applications in cancer, diabetes, and inflammation. Future research may also focus on developing more potent and selective BHPI derivatives with improved pharmacokinetic properties. Additionally, further studies on the mechanism of action of BHPI may provide insights into its therapeutic potential and identify new targets for drug development.
In conclusion, BHPI is a thiazolidinedione derivative with potential therapeutic applications in various diseases. BHPI has been extensively studied for its unique chemical structure and potential therapeutic benefits. Further research on BHPI may provide insights into its therapeutic potential and identify new targets for drug development.
Métodos De Síntesis
BHPI can be synthesized through the reaction of 4-chlorobenzaldehyde, 4-hydroxy-3-iodobenzaldehyde, and thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form BHPI.
Aplicaciones Científicas De Investigación
BHPI has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, BHPI has shown promising results in inhibiting the growth and proliferation of cancer cells. In diabetes research, BHPI has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, BHPI has been shown to reduce inflammation and oxidative stress in cells.
Propiedades
Nombre del producto |
3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C16H9ClINO3S |
Peso molecular |
457.7 g/mol |
Nombre IUPAC |
(5Z)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9ClINO3S/c17-10-2-4-11(5-3-10)19-15(21)14(23-16(19)22)8-9-1-6-13(20)12(18)7-9/h1-8,20H/b14-8- |
Clave InChI |
WEFXOFKUNAYFHI-ZSOIEALJSA-N |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Chloro-4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B301071.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301073.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301074.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301078.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301082.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301083.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301086.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301087.png)
![Methyl 4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B301088.png)
![2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301089.png)
![2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301093.png)